molecular formula C8H13N3OS B7894498 (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide

(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide

Cat. No.: B7894498
M. Wt: 199.28 g/mol
InChI Key: PLWQFCGVNGSLPA-ZBHICJROSA-N
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Description

(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide is a chiral compound featuring an amino group, a thiazole ring, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide typically involves the reaction of a thiazole derivative with an appropriate amino acid or its derivative. One common method includes the use of (S)-2-amino-3-chloropropanoic acid as a starting material, which undergoes a nucleophilic substitution reaction with a thiazole derivative under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, dihydrothiazole derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiazole ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-chloropropanoic acid: A precursor in the synthesis of (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide.

    Thiazole derivatives: Compounds containing the thiazole ring, which share similar chemical properties and reactivity.

    Propionamide derivatives: Compounds with the propionamide moiety, used in various chemical and pharmaceutical applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral molecules and in the development of new pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

(2S)-2-amino-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-5(9)7(12)11-6(2)8-10-3-4-13-8/h3-6H,9H2,1-2H3,(H,11,12)/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWQFCGVNGSLPA-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(C)C1=NC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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